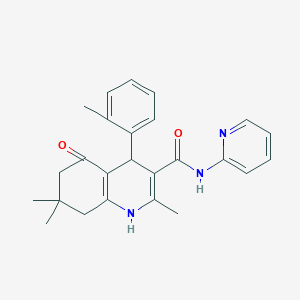![molecular formula C16H24INO B4897602 1-[6-(4-iodophenoxy)hexyl]pyrrolidine](/img/structure/B4897602.png)
1-[6-(4-iodophenoxy)hexyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-iodophenoxy)hexyl]pyrrolidine, also known as IPPH, is a chemical compound that falls under the category of pyrrolidine stimulant drugs. It is a novel psychoactive substance that has been gaining popularity in the scientific community due to its potential therapeutic applications. IPPH is a highly selective dopamine reuptake inhibitor that enhances the release of dopamine in the brain, leading to increased motivation, focus, and cognitive performance.
Aplicaciones Científicas De Investigación
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been studied for its potential as a performance-enhancing drug in sports and other activities that require high levels of cognitive function. Additionally, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been studied for its potential as a research tool in neuroscience and pharmacology.
Mecanismo De Acción
1-[6-(4-iodophenoxy)hexyl]pyrrolidine works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and cognitive function. By blocking the reuptake of dopamine, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine increases the concentration of dopamine in the synaptic cleft, leading to increased activity of dopamine receptors in the brain. This results in increased motivation, focus, and cognitive performance.
Biochemical and Physiological Effects:
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been shown to increase dopamine levels in the brain, leading to increased motivation, focus, and cognitive performance. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that are involved in cognitive function. 1-[6-(4-iodophenoxy)hexyl]pyrrolidine has been shown to increase heart rate and blood pressure, which may be related to its stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(4-iodophenoxy)hexyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for dopamine reuptake inhibition, its ability to enhance cognitive function, and its potential as a research tool in neuroscience and pharmacology. However, there are also limitations to using 1-[6-(4-iodophenoxy)hexyl]pyrrolidine in lab experiments, including its potential for abuse and its lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 1-[6-(4-iodophenoxy)hexyl]pyrrolidine, including its potential as a treatment for cognitive disorders such as ADHD and narcolepsy, its use as a performance-enhancing drug, and its potential as a research tool in neuroscience and pharmacology. Additionally, future research should focus on the long-term safety of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine involves the reaction between 4-iodophenol and 1-bromohexane in the presence of potassium carbonate to form 4-(6-bromohexyloxy)phenol. This intermediate is then reacted with pyrrolidine in the presence of potassium hydroxide to form 1-[6-(4-iodophenoxy)hexyl]pyrrolidine. The final product is purified using chromatography techniques.
Propiedades
IUPAC Name |
1-[6-(4-iodophenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRKUMUVPVBWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Iodophenoxy)hexyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4897588.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)
![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)

![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)


![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)